3-Amino-1-cyclohexylpropan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

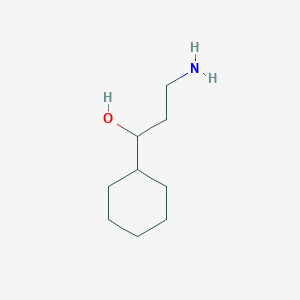

2D Structure

Properties

IUPAC Name |

3-amino-1-cyclohexylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-7-6-9(11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLDJLVBFPRDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Analysis of 3-Amino-1-cyclohexylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-cyclohexylpropan-1-ol is a chiral amino alcohol with potential applications in medicinal chemistry, particularly as a scaffold for the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive analysis of its structure, physicochemical properties, and potential biological relevance. Due to the limited availability of direct experimental data for this specific molecule, this report combines computational data with experimental information from closely related analogs to provide a thorough structural and functional profile.

Chemical Structure and Properties

This compound (IUPAC Name: this compound) is a saturated acyclic molecule containing a cyclohexyl moiety, a hydroxyl group, and a primary amino group. Its chemical formula is C₉H₁₉NO, with a molecular weight of 157.25 g/mol . The presence of two chiral centers at C1 and C3 gives rise to four possible stereoisomers.

Table 1: Physicochemical Properties of this compound (Computed)

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO | PubChem |

| Molecular Weight | 157.25 g/mol | PubChem |

| XLogP3 | 1.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 157.146664 g/mol | PubChem |

| Topological Polar Surface Area | 46.3 Ų | PubChem |

| Complexity | 99.7 | PubChem |

| Boiling Point (Predicted) | 282.7 °C at 760 mmHg | Guidechem |

| Density (Predicted) | 0.984 g/cm³ | Guidechem |

Synthesis and Characterization

A plausible synthetic route to this compound is the reduction of a nitrile precursor.

Experimental Protocol: Synthesis via Reduction of rac-3-cyclohexyl-3-hydroxypropionitrile

This protocol is based on a general method for the reduction of nitriles to primary amines using lithium aluminum hydride (LiAlH₄).

Materials:

-

rac-3-cyclohexyl-3-hydroxypropionitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry solvent for extraction (e.g., diethyl ether)

-

10% Sulfuric acid

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)

-

Stirring apparatus

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry, three-necked flask equipped with a stirrer, condenser, and dropping funnel, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of rac-3-cyclohexyl-3-hydroxypropionitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is cautiously quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification can be achieved by vacuum distillation or column chromatography.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following tables provide predicted data and data from analogous compounds.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C1 | 3.4 - 3.7 | m |

| H on C2 | 1.5 - 1.8 | m |

| H on C3 | 2.8 - 3.1 | m |

| Cyclohexyl H | 0.9 - 1.9 | m |

| OH | 2.0 - 4.0 (broad) | s |

| NH₂ | 1.5 - 3.0 (broad) | s |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 68 - 72 |

| C2 | 35 - 40 |

| C3 | 40 - 45 |

| Cyclohexyl C | 25 - 45 |

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Fragment |

| 158 | [M+H]⁺ |

| 140 | [M+H - H₂O]⁺ |

| 127 | [M+H - NH₃]⁺ |

| 83 | [Cyclohexyl]⁺ |

Potential Biological Activity and Signaling Pathway

While there is no direct biological data for this compound, its structural similarity to other pharmacologically active molecules suggests it may have utility as a building block in drug discovery. Notably, related amino alcohols have been investigated as Neuropeptide Y (NPY) Y1 receptor antagonists.

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) involved in various physiological processes, including appetite regulation, anxiety, and blood pressure control. Antagonism of this receptor is a therapeutic strategy for obesity and other metabolic disorders.

NPY Y1 Receptor Signaling Pathway

NPY binding to the Y1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, NPY Y1 receptor activation can lead to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway. An antagonist would block these signaling events.

Conclusion

This compound is a structurally interesting chiral molecule with potential for further development in medicinal chemistry. While experimental data for this specific compound is scarce, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from related compounds. Its potential as a scaffold for NPY Y1 receptor antagonists highlights a promising area for future research, which could lead to the development of novel therapeutics for metabolic and neurological disorders. Further studies are warranted to synthesize and characterize this molecule and to experimentally validate its predicted biological activity.

An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-1-cyclohexylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-1-cyclohexylpropan-1-ol, a molecule of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical characteristics, outlines standard experimental protocols for their determination, and presents logical workflows relevant to its characterization.

Chemical Identity and Structure

This compound is an organic compound containing both an amine and a hydroxyl functional group, classifying it as an amino alcohol.[1] The structure consists of a cyclohexyl ring attached to a propanol backbone, with an amino group at the third position.

Molecular Structure:

-

IUPAC Name: this compound[2]

-

Canonical SMILES: C1CCC(CC1)C(CCN)O[2]

-

InChI: InChI=1S/C9H19NO/c10-7-6-9(11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2[2]

-

InChIKey: XCLDJLVBFPRDGM-UHFFFAOYSA-N[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt form. Data is compiled from various chemical databases and computational models.

| Property | Value | Reference / Method |

| Molecular Formula | C₉H₁₉NO | - |

| Molecular Weight | 157.25 g/mol | Computed by PubChem[2][3] |

| Boiling Point | 282.7 °C at 760 mmHg | Predicted[3] |

| Density | 0.984 g/cm³ | Predicted[3] |

| Flash Point | 124.7 °C | Predicted[3] |

| Refractive Index | 1.495 | Predicted[3] |

| logP (Octanol/Water) | 1.4 / 1.97670 | XLogP3-AA / Predicted[2][3] |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | Computed by Cactvs[2] |

| Rotatable Bond Count | 3 | Computed by Cactvs[2] |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs[2] |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[2] |

| Complexity | 99.7 | Computed by Cactvs[2] |

| Molecular Weight (HCl Salt) | 193.71 g/mol | -[4][5] |

| Physical Form (HCl Salt) | Solid | Sigma-Aldrich[5] |

Experimental Protocols

While specific experimental data for the synthesis and full characterization of this compound are not extensively published, the determination of its core physicochemical properties would follow standard laboratory procedures.

Determination of Melting and Boiling Points

-

Melting Point: The melting point of the solid form (e.g., the hydrochloride salt) is determined using a digital melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded. For amino alcohols that are liquid at room temperature, this technique may be applied by first converting them to a solid salt form.[6]

-

Boiling Point: The boiling point is measured via distillation. The compound is heated in a distillation flask equipped with a condenser and a thermometer. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. For accuracy, the atmospheric pressure should be noted and corrections applied if it deviates from 760 mmHg.

Determination of Solubility

The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) is determined by adding increasing amounts of the solute to a fixed volume of the solvent at a constant temperature. The solution is stirred until equilibrium is reached. The concentration of the saturated solution is then measured using techniques like gravimetric analysis (after solvent evaporation) or spectroscopy (e.g., UV-Vis or HPLC) if the compound has a suitable chromophore. For amino acids and related compounds, methods like attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy can provide real-time concentration measurements.[7][8]

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A common method is the shake-flask method .

-

A solution of the compound is prepared in either water or n-octanol.

-

This solution is mixed with an equal volume of the other immiscible solvent in a separatory funnel.

-

The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa

The pKa value, which indicates the strength of an acid or base, is crucial for understanding the ionization state of the amino and hydroxyl groups at different pH levels.

-

Potentiometric Titration: This is the most common method. A solution of the compound is titrated with a standard acid or base. The pH of the solution is monitored using a calibrated pH meter as the titrant is added. A plot of pH versus the volume of titrant added will show an inflection point. The pH at the half-equivalence point corresponds to the pKa of the ionizable group.

-

Spectrophotometric Method: If the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra, the pKa can be determined by measuring the absorbance of the solution at a fixed wavelength across a range of pH values.

Visualization of Workflows and Relationships

The following diagrams illustrate key conceptual workflows and relationships in the characterization of a chemical entity like this compound.

Caption: Experimental workflow for physicochemical characterization.

Caption: Logical relationships of chemical identifiers and properties.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C9H19NO | CID 64989432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Amino-1-propanol CAS 156-87-6 | 800423 [merckmillipore.com]

- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Amino-1-cyclohexylpropan-1-ol from Cyclohexanecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to produce 3-Amino-1-cyclohexylpropan-1-ol, a valuable building block in medicinal chemistry and drug development. The primary focus is on a two-step synthesis commencing with cyclohexanecarboxaldehyde. An alternative synthetic route is also presented for comparison. This document includes detailed experimental protocols, quantitative data, and process visualizations to aid researchers in the practical application of these synthetic methods.

Primary Synthetic Pathway: Henry Reaction and Subsequent Reduction

The most direct and widely recognized method for the synthesis of this compound from cyclohexanecarboxaldehyde involves a two-step sequence:

-

Henry (Nitroaldol) Reaction: A base-catalyzed carbon-carbon bond-forming reaction between cyclohexanecarboxaldehyde and nitroethane to yield the intermediate, 1-cyclohexyl-2-nitropropan-1-ol.

-

Reduction of the Nitro Group: The nitro group of the intermediate is reduced to a primary amine to afford the final product, this compound.

Visualization of the Primary Synthetic Pathway

Caption: Primary synthesis route for this compound.

Experimental Protocols for the Primary Synthetic Pathway

The following protocols are based on established general procedures for the Henry reaction and the reduction of nitro compounds. Researchers should optimize these conditions for their specific laboratory settings.

Step 1: Synthesis of 1-Cyclohexyl-2-nitropropan-1-ol (Henry Reaction)

-

Materials:

-

Cyclohexanecarboxaldehyde

-

Nitroethane

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Hydrochloric Acid (1M)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanecarboxaldehyde (1.0 eq) in ethanol.

-

Add nitroethane (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide (0.1 eq) in ethanol dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with 1M HCl.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-cyclohexyl-2-nitropropan-1-ol.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound (Reduction of the Nitro Group)

Two common methods for the reduction of the nitro group are presented below.

Method A: Catalytic Hydrogenation

-

Materials:

-

1-Cyclohexyl-2-nitropropan-1-ol

-

Palladium on Carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-

Dissolve 1-cyclohexyl-2-nitropropan-1-ol (1.0 eq) in methanol in a hydrogenation vessel.

-

Add 10% Pd/C catalyst (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Carefully depressurize the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

-

Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Materials:

-

1-Cyclohexyl-2-nitropropan-1-ol

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (3.0-4.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-cyclohexyl-2-nitropropan-1-ol (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular precipitate vigorously for 1 hour.

-

Filter the solid and wash thoroughly with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield this compound.

-

Alternative Synthetic Pathway: Reduction of a Hydroxy Nitrile

An alternative reported synthesis of this compound starts from rac-3-cyclohexyl-3-hydroxypropionitrile. This method involves the reduction of the nitrile group to a primary amine.

Visualization of the Alternative Synthetic Pathway

Caption: Alternative synthesis of this compound.

Experimental Protocol for the Alternative Synthetic Pathway

The following protocol is based on a literature report with a documented yield.[1]

-

Materials:

-

rac-3-cyclohexyl-3-hydroxypropionitrile

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether

-

Appropriate quenching reagents (e.g., water and NaOH solution)

-

-

Procedure:

-

Prepare a solution of rac-3-cyclohexyl-3-hydroxypropionitrile in anhydrous diethyl ether.

-

In a separate, flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

-

Cool the LiAlH₄ suspension to 0 °C.

-

Slowly add the solution of the hydroxy nitrile to the LiAlH₄ suspension.

-

After the addition, allow the reaction to stir at ambient temperature for 2 hours.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄.

-

Perform an aqueous workup to precipitate the aluminum salts.

-

Filter the solids and wash with diethyl ether.

-

Dry the combined filtrate and washings over an appropriate drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solution under reduced pressure to obtain this compound.

-

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Synthetic Pathway | Starting Material | Product | Reported Yield | Reference |

| Alternative | rac-3-cyclohexyl-3-hydroxypropionitrile | This compound | 58.0% | [1] |

| Primary | Cyclohexanecarboxaldehyde | This compound | Not specified | - |

Physicochemical and Spectroscopic Data of this compound

The following table provides key physicochemical and predicted spectroscopic data for the final product.

| Property | Value |

| Molecular Formula | C₉H₁₉NO[2] |

| Molecular Weight | 157.25 g/mol [2] |

| CAS Number | 109647-95-2 |

| Predicted ¹H NMR | ChemicalBook Spectrum |

| Predicted ¹³C NMR | Guidechem Spectrum |

| IR Spectroscopy | Characteristic peaks for O-H, N-H, and C-H stretching. |

Experimental Workflow Overview

The following diagram illustrates a general experimental workflow applicable to both synthetic pathways described.

Caption: A generalized workflow for chemical synthesis.

Conclusion

This technical guide outlines two viable synthetic routes for the preparation of this compound. The primary pathway, involving a Henry reaction followed by reduction, offers a straightforward approach from readily available starting materials. The alternative pathway, the reduction of a hydroxy nitrile, provides a validated method with a reported yield of 58.0%. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the efficient and reproducible synthesis of this important chemical intermediate. Further optimization of the primary pathway's reaction conditions may lead to improved yields.

References

3-Amino-1-cyclohexylpropan-1-ol CAS number and identification

CAS Number: 126679-00-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-1-cyclohexylpropan-1-ol, a versatile building block with applications in medicinal chemistry, particularly in the development of kinase inhibitors and receptor antagonists. This document outlines its chemical identity, physical properties, synthetic approaches, and its role in relevant biological signaling pathways.

Chemical Identification and Properties

This compound is a chiral amino alcohol. Its structure features a cyclohexyl group and a primary amine, which contribute to its utility as a scaffold in the design of targeted therapeutics.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 126679-00-3[1][2][3][4][5][6][7] |

| Molecular Formula | C₉H₁₉NO[1][2][3][4][6][7] |

| Molecular Weight | 157.25 g/mol [1][4][5][7] |

| IUPAC Name | This compound[1][4] |

| InChI Key | XCLDJLVBFPRDGM-UHFFFAOYSA-N[1][5] |

| Canonical SMILES | C1CCC(CC1)C(CCN)O[1] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 1.4 | PubChem[1][4] |

| Hydrogen Bond Donor Count | 2 | PubChem[1][4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1][4] |

| Rotatable Bond Count | 3 | PubChem[1][4] |

| Exact Mass | 157.146664230 Da | PubChem[1][4] |

| Monoisotopic Mass | 157.146664230 Da | PubChem[1][4] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1][4] |

| Heavy Atom Count | 11 | PubChem[1][4] |

| Complexity | 99.7 | PubChem[1][4] |

Synthesis and Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of this compound are not widely published, several general synthetic strategies are applicable for the preparation of this and similar amino alcohols.

General Synthetic Approaches:

-

Reduction of Nitriles: One documented route involves the reduction of a nitrile precursor. Specifically, rac-3-cyclohexyl-3-hydroxypropionitrile can be reduced to this compound.

-

Experimental Protocol Outline (Based on similar reductions):

-

Reactant: rac-3-cyclohexyl-3-hydroxypropionitrile is dissolved in a suitable anhydrous ether solvent, such as diethyl ether or tetrahydrofuran.

-

Reducing Agent: A solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent is prepared separately.

-

Reaction: The nitrile solution is added dropwise to the cooled (typically 0 °C) solution of the reducing agent under an inert atmosphere (e.g., nitrogen or argon).

-

Reflux: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for a specified period to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH) to precipitate the aluminum salts.

-

Workup: The resulting slurry is filtered, and the filter cake is washed with the ether solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product can be purified by distillation or column chromatography to yield this compound.

-

-

-

Reductive Amination: This method involves the reaction of a β-hydroxy ketone or aldehyde with an amine source, followed by reduction.

-

Ring-Opening of Epoxides: A suitable cyclohexyl-containing epoxide can be reacted with an amine nucleophile to open the epoxide ring and form the corresponding amino alcohol.

-

Reduction of β-Aminoketones: A β-aminoketone precursor can be reduced to the target amino alcohol.

-

Henry Reaction (Nitroaldol Reaction): This multi-step synthesis involves the reaction of a nitroalkane with a cyclohexyl aldehyde, followed by reduction of the nitro group to an amine.

Biological Significance and Signaling Pathways

This compound serves as a key structural motif in the development of inhibitors targeting Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and as antagonists for the Neuropeptide Y (NPY) Y1 receptor.

DYRK1A Signaling Pathway

DYRK1A is a protein kinase implicated in neurodevelopmental processes and certain cancers. Inhibitors of DYRK1A are of significant interest in therapeutic research. The kinase is known to be involved in the ASK1-JNK signaling pathway, which plays a role in apoptotic cell death.

Caption: Role of a this compound-based inhibitor in the DYRK1A-mediated apoptosis pathway.

Neuropeptide Y (NPY) Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a G protein-coupled receptor (GPCR) that, upon binding to its ligand NPY, initiates a signaling cascade involved in processes such as vasoconstriction and cell proliferation. Antagonists of the Y1 receptor are being investigated for various therapeutic applications.

Caption: Antagonism of the NPY Y1 receptor signaling cascade by a this compound-based compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. DYRK1A - Wikipedia [en.wikipedia.org]

- 3. Cas 126679-00-3,this compound | lookchem [lookchem.com]

- 4. This compound | C9H19NO | CID 64989432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 126679-00-3 | Benchchem [benchchem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Chirality and Stereoisomers of 3-Amino-1-cyclohexylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects of 3-Amino-1-cyclohexylpropan-1-ol, a molecule of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages information on closely related analogs and established principles of stereochemistry to provide a thorough understanding of its properties and potential synthesis pathways.

Introduction to the Chirality of this compound

This compound is a chiral molecule possessing two stereocenters, leading to the existence of four possible stereoisomers. The chiral centers are located at the carbon atom bonded to the hydroxyl group (C1) and the carbon atom bonded to the amino group (C3). The presence of these two chiral centers gives rise to two pairs of enantiomers.

The spatial arrangement of the functional groups is critical in determining the molecule's interaction with other chiral molecules, such as biological receptors, making the synthesis and characterization of individual stereoisomers crucial for drug development.

Stereoisomers of this compound

The four stereoisomers of this compound are:

-

(1R, 3R)-3-Amino-1-cyclohexylpropan-1-ol

-

(1S, 3S)-3-Amino-1-cyclohexylpropan-1-ol

-

(1R, 3S)-3-Amino-1-cyclohexylpropan-1-ol

-

(1S, 3R)-3-Amino-1-cyclohexylpropan-1-ol

The (1R, 3R) and (1S, 3S) isomers are a pair of enantiomers, as are the (1R, 3S) and (1S, 3R) isomers. The relationship between any other pairing is diastereomeric.

Diagram of Stereoisomer Relationships:

Caption: Relationship between the four stereoisomers of this compound.

Physicochemical Properties of Stereoisomers

Table 1: Physicochemical Properties of this compound (Racemic Mixture)

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉NO | [1] |

| Molecular Weight | 157.25 g/mol | [1] |

| Boiling Point | 282.7 °C at 760 mmHg | [2] |

| Density | 0.984 g/cm³ | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of this compound stereoisomers are not explicitly published. However, established methods for the synthesis of analogous γ-amino alcohols can be adapted.

Synthesis of Racemic this compound

A common route for the synthesis of γ-amino alcohols is the reduction of the corresponding β-amino ketone.

Workflow for Racemic Synthesis:

Caption: Proposed workflow for the racemic synthesis of this compound.

Methodology:

-

Henry Reaction: Cyclohexylacetaldehyde is reacted with nitromethane in the presence of a base (e.g., sodium hydroxide) to form 1-cyclohexyl-3-nitropropan-1-ol.

-

Reduction: The nitro group of 1-cyclohexyl-3-nitropropan-1-ol is then reduced to an amino group. A common method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This step will produce a racemic mixture of the four stereoisomers.

Chiral Resolution of Stereoisomers

The separation of the racemic mixture into its constituent enantiomers can be achieved through chiral resolution. A widely used method for resolving amino alcohols is the formation of diastereomeric salts with a chiral acid, such as tartaric acid.

Workflow for Chiral Resolution:

Caption: General workflow for the chiral resolution of this compound.

Methodology:

-

Salt Formation: The racemic amino alcohol is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a chiral resolving agent, such as L-(+)-tartaric acid. This reaction forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. The crystals can then be separated by filtration.

-

Liberation of the Free Amine: The separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the enantiomerically enriched free amino alcohol. The other enantiomer can be recovered from the mother liquor by a similar basification process.

Conclusion

This technical guide has outlined the key stereochemical features of this compound. While specific experimental data for its individual stereoisomers are scarce, established synthetic and resolution methodologies for analogous compounds provide a clear pathway for their preparation and characterization. For researchers in drug development, the ability to access stereochemically pure forms of this compound is essential for elucidating its structure-activity relationships and developing it as a potential therapeutic agent. Further research is warranted to isolate and characterize all four stereoisomers and to evaluate their distinct biological activities.

References

Solubility Profile of 3-Amino-1-cyclohexylpropan-1-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-cyclohexylpropan-1-ol is a chemical compound of interest in various research and development sectors, including pharmaceuticals, due to its unique structural features combining a primary amine, a secondary alcohol, and a cyclohexyl group. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and various applications. This technical guide provides an overview of the predicted solubility characteristics of this compound and outlines a general experimental protocol for its quantitative determination.

Predicted Solubility Characteristics

The molecular structure of this compound suggests a degree of solubility in both polar and non-polar organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the amino (-NH2) and hydroxyl (-OH) groups allows for hydrogen bonding with protic solvents. Therefore, this compound is expected to exhibit good solubility in lower alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): The polar nature of the amino and hydroxyl groups will also contribute to dipole-dipole interactions with polar aprotic solvents, suggesting moderate to good solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar cyclohexyl ring provides a significant hydrophobic character to the molecule. This suggests that the compound may have some solubility in non-polar solvents, although likely less than in polar solvents.

General Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of a compound like this compound involves the isothermal equilibrium method. This method consists of preparing saturated solutions of the compound in the selected solvents at a constant temperature and then determining the concentration of the solute in the solution.

Key Experimental Steps:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This duration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by careful decantation or by filtration using a syringe filter suitable for the solvent.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.

-

Spectrophotometry (UV-Vis or other): If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method for determining the concentration of a compound in a solution. A calibration curve with known concentrations of this compound would be required.

-

-

Data Reporting: The solubility is typically reported in units such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or as a mole fraction at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of a compound.

Conclusion

While specific quantitative data on the solubility of this compound is not currently available in the public domain, its molecular structure provides a basis for qualitative predictions. For researchers and professionals requiring precise solubility values, direct experimental determination is necessary. The general protocol outlined in this guide provides a robust framework for conducting such studies. The resulting data will be invaluable for the effective handling, processing, and formulation of this compound in various scientific and industrial applications.

3-Amino-1-cyclohexylpropan-1-ol molecular weight and formula

This technical guide provides an in-depth overview of the chemical and physical properties of 3-Amino-1-cyclohexylpropan-1-ol, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound is an organic compound featuring a cyclohexyl group, a propyl chain, an amino group, and a hydroxyl group. Its chemical structure is fundamental to its properties and potential applications in chemical synthesis.

The key molecular identifiers and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₉NO[1][2][3] |

| Molecular Weight | 157.25 g/mol [1][3] |

| IUPAC Name | This compound[1] |

| SMILES | C1CCC(CC1)C(CCN)O[1] |

| InChI Key | XCLDJLVBFPRDGM-UHFFFAOYSA-N[1] |

It is important to distinguish the free base form of this compound from its hydrochloride salt, 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride, which has an empirical formula of C₉H₁₉NO · HCl and a molecular weight of 193.71 g/mol .

Experimental Protocols

A common synthetic route includes:

-

Formation of an intermediate: Reaction of cyclohexanone with ammonia and sodium borohydride to produce D-cyclohexylacetone.

-

Reduction: The intermediate D-cyclohexylacetone is then reduced to yield D-cyclohexylalanine.

-

Final Conversion: D-cyclohexylalanine is subsequently reacted with an acid and undergoes an esterification or amidation reaction to produce the final product, D-Cyclohexylalaninol.[2]

This generalized workflow provides a foundational understanding for the synthesis of similar amino alcohols containing a cyclohexyl moiety.

Logical Workflow for Synthesis

The logical progression for the synthesis of related cyclohexyl amino alcohols can be visualized as a workflow diagram. This diagram illustrates the key stages from starting materials to the final product class.

Caption: Generalized synthetic workflow for cyclohexyl amino alcohols.

References

Methodological & Application

Application Notes and Protocols for 3-Amino-1-cyclohexylpropan-1-ol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-cyclohexylpropan-1-ol is a chiral γ-amino alcohol that holds significant potential as a chiral auxiliary in asymmetric synthesis.[1] Its structural features, including a bulky cyclohexyl group for effective steric shielding and two chiral centers, make it an attractive candidate for inducing stereoselectivity in a variety of chemical transformations.[1] Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions, and are then cleaved to yield the desired enantiomerically enriched product.[2] While specific documented applications of this compound as a chiral auxiliary are not extensively reported in peer-reviewed literature, its structural similarity to other well-established 1,3-amino alcohol auxiliaries allows for the development of robust protocols for its use in key asymmetric reactions.

This document provides detailed application notes and generalized protocols for the use of this compound as a chiral auxiliary in asymmetric aldol reactions and alkylations. The methodologies are based on established procedures for analogous chiral amino alcohols.

Principle of Asymmetric Induction

The efficacy of a chiral auxiliary lies in its ability to create a diastereomeric intermediate that favors the formation of one stereoisomer over another. In the case of this compound, the bulky cyclohexyl group is expected to effectively block one face of a reactive intermediate, such as an enolate, directing an incoming electrophile to the opposite face. The relative stereochemistry of the amino and hydroxyl groups can also play a role in chelation control with metal-based reagents, further enhancing diastereoselectivity.

The general workflow for utilizing a chiral auxiliary is as follows:

References

Application Notes and Protocols: 3-Amino-1-cyclohexylpropan-1-ol in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-Amino-1-cyclohexylpropan-1-ol as a versatile building block in the synthesis of pharmaceutical intermediates. This chiral amino alcohol serves as a key precursor for various bioactive molecules, including Neuropeptide Y (NPY) Y1 receptor antagonists and potential nitric oxide synthase (NOS) inhibitors.

Synthesis of this compound

This compound can be efficiently synthesized via the reduction of a nitrile precursor. The following protocol is based on established literature procedures.

Synthesis via Reduction of rac-3-Cyclohexyl-3-hydroxypropionitrile

A common and effective method for the synthesis of this compound is the reduction of rac-3-cyclohexyl-3-hydroxypropionitrile.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for the reduction of rac-3-cyclohexyl-3-hydroxypropionitrile is provided below.

| Parameter | Value |

| Starting Material | rac-3-cyclohexyl-3-hydroxypropionitrile |

| Reagent | Lithium aluminium tetrahydride (LiAlH₄) |

| Solvent | Diethyl ether |

| Reaction Time | 2 hours |

| Temperature | Ambient temperature |

| Reported Yield | 58.0%[1] |

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium tetrahydride in anhydrous diethyl ether.

-

To this suspension, add a solution of rac-3-cyclohexyl-3-hydroxypropionitrile in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at ambient temperature for 2 hours.

-

Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then again water.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation or chromatography if necessary.

Application in the Synthesis of Neuropeptide Y (NPY) Y1 Receptor Antagonists

This compound is a valuable building block for the synthesis of argininamide-type Neuropeptide Y (NPY) Y1 receptor antagonists. These compounds are of significant interest for their potential therapeutic applications in various physiological processes. The synthesis typically involves the coupling of the amino alcohol with a suitably substituted carboxylic acid derivative.

General Synthetic Workflow:

Caption: General workflow for NPY Y1 receptor antagonist synthesis.

Illustrative Experimental Protocol (General):

| Parameter | Description |

| Substrates | This compound, N-protected amino acid (e.g., Boc- or Cbz-protected) |

| Coupling Reagents | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Reaction Conditions | Stirring at room temperature for several hours to overnight |

| Work-up | Aqueous work-up to remove by-products and unreacted reagents |

| Purification | Column chromatography on silica gel |

Application in the Synthesis of Cyclic Isothioureas

This compound can serve as a precursor for the synthesis of cyclic isothioureas. These compounds are investigated as potential inhibitors of nitric oxide synthases (NOS), which play a role in various physiological and pathological processes. The synthesis involves the reaction of the amino alcohol with a thiourea-forming reagent followed by cyclization.

General Synthetic Pathway:

References

Application Note: Selective Acylation of the Primary Amino Group in 3-Amino-1-cyclohexylpropan-1-ol

Introduction

3-Amino-1-cyclohexylpropan-1-ol is a valuable bifunctional building block in medicinal chemistry and drug development, incorporating both a primary amino group and a primary alcohol. The selective functionalization of the amino group is a critical step in the synthesis of various active pharmaceutical ingredients (APIs) and intermediates. This application note provides a detailed protocol for the chemoselective N-acylation of this compound using common acylating agents such as acyl chlorides and acid anhydrides. The protocols described herein are optimized to favor the formation of the amide bond while minimizing the competing O-acylation of the hydroxyl group.

The selective N-acylation is achieved by leveraging the higher nucleophilicity of the amino group compared to the hydroxyl group under neutral or slightly basic conditions. The reaction proceeds rapidly and cleanly, often providing high yields of the desired N-acylated product. This method is broadly applicable for the introduction of various acyl groups, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Key Applications

-

Synthesis of pharmaceutical intermediates.

-

Development of novel therapeutic agents.

-

Preparation of building blocks for combinatorial chemistry.

-

Structure-activity relationship (SAR) studies.

Data Presentation

The following tables summarize representative quantitative data for the selective N-acylation of primary amino alcohols, which are structurally similar to this compound. These data illustrate the expected efficiency of the described protocols.

Table 1: Selective N-Acetylation of Primary Amino Alcohols with Acetic Anhydride

| Entry | Substrate | Acylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 2-Amino-1-phenylethanol | Acetic Anhydride (1.1 equiv.) | Pyridine (1.2 equiv.) | CH₂Cl₂ | 0 to RT | 2 | 95 | >98 |

| 2 | 3-Amino-1-propanol | Acetic Anhydride (1.1 equiv.) | Triethylamine (1.2 equiv.) | THF | 0 to RT | 1.5 | 92 | >99 |

| 3 | 4-Amino-1-butanol | Acetic Anhydride (1.2 equiv.) | None | Neat | RT | 0.5 | 96 | >98 |

Table 2: Selective N-Benzoylation of Primary Amino Alcohols with Benzoyl Chloride

| Entry | Substrate | Acylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 2-Amino-1-phenylethanol | Benzoyl Chloride (1.1 equiv.) | Triethylamine (1.5 equiv.) | CH₂Cl₂ | 0 to RT | 3 | 94 | >99 |

| 2 | 3-Amino-1-propanol | Benzoyl Chloride (1.05 equiv.) | Pyridine (1.2 equiv.) | Dichloromethane | 0 | 2 | 90 | >98 |

| 3 | 4-Amino-1-butanol | Benzoyl Chloride (1.1 equiv.) | aq. NaHCO₃ | Dichloromethane | RT | 1 | 93 | >97 |

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol describes the selective acetylation of the primary amino group of this compound using acetic anhydride in the presence of a mild base.

Materials:

-

This compound

-

Acetic Anhydride (A.R. Grade)

-

Pyridine or Triethylamine (dried over KOH)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (230-400 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (10 mL per gram of substrate).

-

Addition of Base: Add pyridine or triethylamine (1.2 equiv.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: While stirring, add acetic anhydride (1.1 equiv.) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The starting material should be consumed, and a new, less polar spot corresponding to the N-acetylated product should appear.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash successively with water (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(1-cyclohexyl-3-hydroxypropyl)acetamide.

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Protocol 2: N-Benzoylation using Benzoyl Chloride (Schotten-Baumann Conditions)

This protocol details the selective benzoylation of the amino group of this compound using benzoyl chloride under Schotten-Baumann conditions.

Materials:

-

This compound

-

Benzoyl Chloride (A.R. Grade)

-

Triethylamine (dried over KOH) or aqueous Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (230-400 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (15 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Base: Add triethylamine (1.5 equiv.) to the solution. Alternatively, a biphasic system with aqueous NaHCO₃ can be used.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: Add benzoyl chloride (1.1 equiv.) dropwise to the stirred solution over 20-30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 50% ethyl acetate in hexanes).

-

Work-up: Quench the reaction by adding water (20 mL). If triethylamine was used, wash the organic layer with 1 M HCl (2 x 15 mL) to remove the excess base. If aqueous NaHCO₃ was used, separate the layers.

-

Washing: Wash the organic layer with saturated aqueous NaHCO₃ solution (20 mL) followed by brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-(1-cyclohexyl-3-hydroxypropyl)benzamide.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Mandatory Visualizations

Caption: Experimental workflow for the selective N-acylation.

Caption: Simplified reaction pathway for N-acylation.

Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-1-cyclohexylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the large-scale synthesis of 3-Amino-1-cyclohexylpropan-1-ol, a valuable building block in pharmaceutical and organic synthesis. The described two-step process involves the synthesis of the intermediate, rac-3-cyclohexyl-3-hydroxypropionitrile, via the ring-opening of cyclohexene oxide, followed by its reduction to the target amino alcohol using a robust and scalable catalytic hydrogenation method. This application note includes comprehensive experimental procedures, tabulated data for key reaction parameters, and a visual representation of the experimental workflow to ensure reproducibility and facilitate adoption in a research and development setting.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its bifunctional nature, containing both a primary amine and a primary alcohol, makes it a versatile synthon for the construction of more complex chemical entities. The demand for efficient and scalable synthetic routes to this compound is driven by its potential applications in drug discovery and development. This protocol outlines a safe and cost-effective method for its production on a large scale, moving away from hazardous reagents like lithium aluminum hydride towards a safer catalytic hydrogenation approach.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Synthesis of rac-3-cyclohexyl-3-hydroxypropionitrile

This step involves the nucleophilic ring-opening of cyclohexene oxide with in situ generated lithium cyanide. Acetone cyanohydrin serves as a safer cyanide source compared to hydrogen cyanide gas.

Experimental Protocol:

-

Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Reagent Addition: The THF is cooled to -78 °C in a dry ice/acetone bath. Acetone cyanohydrin is added, followed by the slow, dropwise addition of methyllithium solution while maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes at this temperature.

-

Epoxide Addition: Cyclohexene oxide is then added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Isolation: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude rac-3-cyclohexyl-3-hydroxypropionitrile.

Quantitative Data for Step 1:

| Parameter | Value |

| Cyclohexene Oxide | 1.0 eq |

| Acetone Cyanohydrin | 1.2 eq |

| Methyllithium | 1.2 eq |

| Solvent | Anhydrous THF |

| Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Expected Yield | 85-95% |

Step 2: Reduction of rac-3-cyclohexyl-3-hydroxypropionitrile to this compound

This step utilizes a catalytic hydrogenation approach with Raney Nickel, a safer and more scalable alternative to metal hydrides like LiAlH4.

Experimental Protocol:

-

Catalyst Preparation: A slurry of Raney Nickel in ethanol is carefully prepared in a separate vessel.

-

Reaction Setup: A suitable hydrogenation reactor is charged with rac-3-cyclohexyl-3-hydroxypropionitrile and ethanol.

-

Reagent Addition: The Raney Nickel slurry is added to the reactor under an inert atmosphere. Potassium borohydride is then added portion-wise.

-

Hydrogenation: The reactor is sealed and pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up and Isolation: The reactor is depressurized, and the reaction mixture is carefully filtered through a pad of celite to remove the Raney Nickel catalyst. The filtrate is concentrated under reduced pressure to give the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or by crystallization of its hydrochloride salt. For the latter, the crude amine is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of HCl in the same solvent. The precipitated salt is collected by filtration and can be recrystallized. The free base can be regenerated by treatment with a base.

Quantitative Data for Step 2:

| Parameter | Value |

| rac-3-cyclohexyl-3-hydroxypropionitrile | 1.0 eq |

| Raney Nickel | 10-20 wt% |

| Potassium Borohydride | 2.0-3.0 eq |

| Solvent | Ethanol |

| Hydrogen Pressure | 50-100 psi |

| Reaction Temperature | Room Temperature |

| Reaction Time | 8-12 hours |

| Expected Yield | 70-85% |

Safety Precautions

-

Cyanide Handling: Acetone cyanohydrin is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Methyllithium: Methyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (nitrogen or argon).

-

Raney Nickel: Raney Nickel is pyrophoric, especially when dry, and should be handled as a slurry in water or ethanol.

-

Hydrogenation: Hydrogenation reactions should be carried out in a properly rated and shielded reactor.

Logical Relationship of the Synthesis

Caption: Logical flow of the two-step synthesis.

Conclusion

The presented protocol provides a detailed and scalable method for the synthesis of this compound. By employing a safer cyanide source and a robust catalytic hydrogenation for the reduction step, this procedure is well-suited for large-scale production in a research and industrial setting. The provided quantitative data and workflow diagrams aim to facilitate the successful implementation of this synthetic route.

Application Note: Use of 3-Amino-1-cyclohexylpropan-1-ol in the Preparation of Novel Chiral Ligands for Asymmetric Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-Amino alcohols are a privileged class of compounds extensively used as chiral ligands and auxiliaries in asymmetric synthesis.[1][2] Their utility stems from the presence of two coordinating functional groups, an amino group and a hydroxyl group, which can chelate to a metal center to form a stable, stereochemically-defined environment. 3-Amino-1-cyclohexylpropan-1-ol is a versatile chiral building block featuring a primary amine and a secondary alcohol. The bulky cyclohexyl group can impart specific steric properties to the resulting metal complexes, influencing the stereochemical outcome of catalytic reactions.

This document provides a detailed protocol for the synthesis of a novel N-alkylated chiral ligand, 3-(butylamino)-1-cyclohexylpropan-1-ol , derived from this compound. It also describes its application as a catalyst in the enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating chiral ligands.[3][4]

Part 1: Synthesis of 3-(Butylamino)-1-cyclohexylpropan-1-ol Ligand

This protocol details the synthesis of the target ligand via reductive amination. The primary amine of this compound reacts with butanal to form an intermediate imine, which is subsequently reduced in situ by sodium borohydride to yield the secondary amine.

Experimental Protocol: Reductive Amination

1. Materials and Reagents:

-

(rac)-3-Amino-1-cyclohexylpropan-1-ol (1.0 eq)

-

Butanal (1.1 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

2. Procedure:

-

Dissolve this compound (1.0 eq) in methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Add butanal (1.1 eq) dropwise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2 hours to ensure imine formation.

-

Re-cool the solution to 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quench the reaction by slowly adding water (5 mL).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the remaining aqueous residue between dichloromethane (20 mL) and saturated NaHCO₃ solution (20 mL).

-

Separate the organic layer, and extract the aqueous layer twice more with dichloromethane (2 x 15 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

3. Purification:

-

Purify the crude oil using silica gel column chromatography.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

-

Combine the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure to yield the pure ligand as a colorless to pale yellow oil.

Data Presentation: Synthesis of 3-(Butylamino)-1-cyclohexylpropan-1-ol

| Parameter | Value |

| Reactants | |

| This compound | 5.00 g (31.8 mmol) |

| Butanal | 2.52 g (35.0 mmol) |

| Sodium Borohydride | 1.80 g (47.7 mmol) |

| Product | |

| Product Name | 3-(Butylamino)-1-cyclohexylpropan-1-ol |

| Molecular Formula | C₁₃H₂₇NO |

| Molecular Weight | 213.36 g/mol |

| Yield | 5.45 g (80%) |

| Appearance | Pale yellow oil |

| Characterization (Representative Data) | |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.65 (m, 1H), 2.80-2.60 (m, 4H), 1.80-0.90 (m, 21H), 0.92 (t, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 72.1, 50.2, 49.5, 43.0, 32.0, 29.5, 26.5, 26.3, 26.2, 20.5, 14.1 |

| Mass Spec (ESI+) | m/z = 214.2 [M+H]⁺ |

Diagram: Ligand Synthesis Workflow

Caption: Workflow for the synthesis of the chiral ligand via reductive amination.

Part 2: Application in Asymmetric Catalysis

This protocol describes the use of the synthesized ligand in the enantioselective addition of diethylzinc to benzaldehyde. The ligand and diethylzinc form a chiral catalyst in situ, which directs the addition of an ethyl group to one enantiotopic face of the aldehyde.

Experimental Protocol: Catalytic Enantioselective Addition

1. Materials and Reagents:

-

3-(Butylamino)-1-cyclohexylpropan-1-ol (ligand) (0.05 eq)

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.0 eq)

-

Benzaldehyde (1.0 eq)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

2. Procedure:

-

Strictly anhydrous conditions are required. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

-

In a Schlenk flask, dissolve the ligand (0.05 eq) in anhydrous toluene (5 mL).

-

Add diethylzinc solution (2.0 eq) dropwise at room temperature. A white precipitate may form.

-

Stir the mixture for 30 minutes at room temperature to allow for catalyst formation.

-

Cool the mixture to 0 °C.

-

Add a solution of benzaldehyde (1.0 eq) in anhydrous toluene (2 mL) dropwise over 10 minutes.

-

Stir the reaction at 0 °C and monitor its progress by TLC (e.g., every 2 hours).

-

Upon completion (typically 4-6 hours), quench the reaction by slowly adding saturated NH₄Cl solution (10 mL) at 0 °C.

-

Acidify the mixture to pH ~2 with 1 M HCl to dissolve the zinc salts.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

3. Analysis:

-

Purify the crude product (1-phenyl-1-propanol) by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes).

-

Determine the chemical yield by mass of the isolated product.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation: Catalytic Performance

| Parameter | Value |

| Reactants | |

| Benzaldehyde | 1.06 g (10.0 mmol) |

| Diethylzinc (1.0 M) | 20.0 mL (20.0 mmol) |

| Ligand | 107 mg (0.5 mmol) |

| Results | |

| Product Name | (S)-1-Phenyl-1-propanol |

| Yield | 1.25 g (92%) |

| Enantiomeric Excess (ee) | 94% |

Diagram: Catalytic Cycle

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.

References

Application Notes and Protocols for the Analysis of 3-Amino-1-cyclohexylpropan-1-ol by HPLC and GC

Introduction

3-Amino-1-cyclohexylpropan-1-ol is a chemical intermediate that is gaining interest in pharmaceutical and chemical synthesis. Its bifunctional nature, containing both a primary amine and a primary alcohol, along with a bulky cyclohexyl group, presents unique analytical challenges. Accurate and robust analytical methods are crucial for quality control, impurity profiling, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are designed to be starting points for researchers, scientists, and drug development professionals, and may require further optimization for specific matrices and applications.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is proposed. Due to the lack of a strong chromophore in the molecule, detection at low UV wavelengths (e.g., 200-210 nm) is recommended. For higher sensitivity and specificity, derivatization with a UV-active or fluorescent tag can be employed.

Experimental Protocol: HPLC Analysis

-

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Diode Array Detector (DAD)

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient Elution: A gradient elution is recommended to ensure good separation of the main peak from any potential impurities. A typical gradient could be:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution to the desired concentration for analysis (e.g., 100 µg/mL).

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

Data Presentation: HPLC Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Retention Time (RT) | ~ 8.5 min |

| Linearity (Concentration Range) | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of the amino and hydroxyl groups in this compound, derivatization is highly recommended to improve peak shape, thermal stability, and detector response. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation with trifluoroacetic anhydride (TFAA) are common derivatization strategies.

Experimental Protocol: GC Analysis with Derivatization

-

Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Autosampler

-

Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

-

Chromatographic Conditions:

-

Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.2 mL/min.

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 split ratio)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Detector Temperature (FID): 300 °C

-

-

Derivatization and Sample Preparation:

-

Prepare a 1 mg/mL solution of this compound in a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile).

-

To 100 µL of the sample solution in a vial, add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Allow the vial to cool to room temperature before injection.

-

Data Presentation: GC Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Retention Time (RT) of Derivatized Analyte | ~ 12.3 min |

| Linearity (Concentration Range) | 5 - 500 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 1.5 µg/mL |

| Limit of Quantification (LOQ) | 5.0 µg/mL |

| Precision (%RSD) | < 3% |

| Accuracy (% Recovery) | 97 - 103% |

Visualizations

Analytical Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound by both HPLC and GC.

Caption: General analytical workflow for HPLC and GC analysis.

Method Validation Parameters Relationship

This diagram shows the logical relationship and hierarchy of key analytical method validation parameters.

Caption: Relationship of analytical method validation parameters.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1-cyclohexylpropan-1-ol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Amino-1-cyclohexylpropan-1-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Common synthetic routes include the reduction of β-nitro alcohols, reductive amination of β-hydroxy ketones, and the reduction of nitriles. One documented method involves the reduction of rac-3-cyclohexyl-3-hydroxypropionitrile using a reducing agent like lithium aluminum hydride (LiAlH4).

Q2: What is a typical reported yield for the synthesis of this compound?

A2: The yield is highly dependent on the chosen synthetic route and optimization of reaction conditions. For the reduction of rac-3-cyclohexyl-3-hydroxypropionitrile with lithium aluminum hydride in diethyl ether, a yield of 58% has been reported.

Q3: What are the key challenges in synthesizing this compound?

A3: Key challenges include controlling stereochemistry to obtain the desired enantiomer, minimizing side reactions, and achieving high purity. Low yields can often be attributed to incomplete reactions, formation of byproducts, or losses during product isolation and purification.

Q4: How can I purify the final product?

A4: Purification of this compound, a polar amine, can be achieved through techniques such as fractional distillation under reduced pressure or column chromatography. For column chromatography, using a basic or neutral stationary phase like alumina can be effective. Alternatively, silica gel can be used with a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol/dichloromethane, to prevent peak tailing and improve separation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Product Yield

Possible Causes and Solutions:

| Cause | Recommended Action |

| Incomplete Reaction | - Reaction Time: Ensure the reaction is monitored by a suitable technique (e.g., TLC, GC, or NMR) to confirm completion before workup. Extend the reaction time if necessary. - Temperature: The reaction temperature may be too low. Gradually increase the temperature while monitoring for any potential side product formation. |